

An In-depth Technical Guide to CCR1 Expression on Leukocyte Subsets

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Introduction

C-C chemokine receptor type 1 (CCR1), also known as CD191, is a G protein-coupled receptor that plays a pivotal role in mediating leukocyte trafficking to sites of inflammation. Its ligands include a broad range of chemokines, most notably CCL3 (MIP-1 α) and CCL5 (RANTES). The expression of CCR1 varies significantly among different leukocyte populations, influencing their migratory responses and effector functions in both homeostatic and pathological conditions. This technical guide provides a comprehensive overview of CCR1 expression across major leukocyte subsets, details of experimental protocols for its detection, and an exploration of its signaling pathways.

Data Presentation: CCR1 Expression Across Leukocyte Subsets

The following tables summarize the quantitative expression of CCR1 on various human leukocyte subsets as determined by flow cytometry. Data is presented as the percentage of CCR1-positive cells and the Mean Fluorescence Intensity (MFI) where available. It is important to note that expression levels can vary depending on the activation state of the cells, donor variability, and the specific antibodies and techniques used.

Leukocyte Subset	Percentage of CCR1+ Cells	Mean Fluorescence Intensity (MFI)	Notes
Neutrophils	Low to variable (can increase with activation)	Low	Constitutive expression is low, but can be upregulated upon stimulation with agents like GM-CSF. [1]
Monocytes	High (Median >50%) [2]	High density, approximately three times higher than on eosinophils and basophils. [3]	Monocytes consistently show high levels of CCR1 expression.
Macrophages	Increased upon differentiation from monocytes	Higher than monocytes	CCR1 expression is upregulated as monocytes differentiate into macrophages.
Dendritic Cells	Appreciable levels on immature DCs	-	CCR1 is expressed on immature dendritic cells.
Natural Killer (NK) Cells	Variable, expressed on subsets	-	CCR1 is expressed on NK cells and can be upregulated with IL-2 activation. [4]
T Cells (Overall)	Expressed, particularly on activated T cells	-	CCR1 is found on both CD4+ and CD8+ T cells and is associated with migration to inflammatory sites.
Th1 Cells	Expressed	Low	Th1 cells are known to express CCR1, contributing to their

migration to sites of inflammation.[5]

Generally, Th2 cells show low or no expression of CCR1.

Th17 cells are more characterized by the expression of CCR6 and CCR4.[6]

Regulatory T cells generally do not express significant levels of CCR1.[7]

While mRNA transcripts may be detected, surface protein expression is typically low on peripheral B cells.[8]

CCR1 expression is generally not a marker for naive B cells.[2]

Some expression has been noted on non-germinal center memory B cells in tonsils.[2]

Experimental Protocols

Protocol for Multi-color Flow Cytometry Staining of CCR1 on Human PBMCs

This protocol outlines a general procedure for the immunophenotyping of CCR1 on human peripheral blood mononuclear cells (PBMCs).

1. Materials:

- Sample: Freshly isolated human PBMCs.
- Buffers:
 - Phosphate-Buffered Saline (PBS), pH 7.4.
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
 - Red Blood Cell (RBC) Lysis Buffer (if starting from whole blood).
- Antibodies:
 - Primary antibody: Fluorochrome-conjugated anti-human CCR1 (CD191) antibody (e.g., Clone 53504).[3]
 - Antibodies for leukocyte subset identification (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD14 for monocytes, anti-CD56 for NK cells, etc.).
 - Isotype control corresponding to the anti-CCR1 antibody.
- Reagents:
 - Fc Block (to prevent non-specific antibody binding).
 - Viability dye (e.g., 7-AAD or a fixable viability stain).
 - Fixation/Permeabilization buffers (if performing intracellular staining for other markers).

2. Procedure:

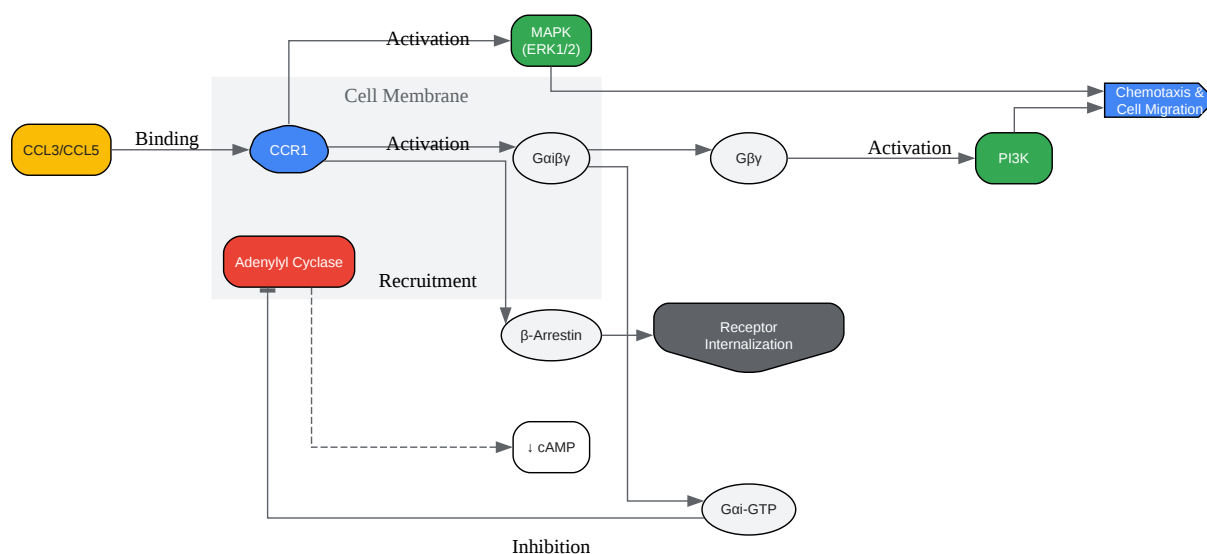
- Cell Preparation:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
 - Wash the cells twice with cold PBS and resuspend in Flow Cytometry Staining Buffer.
 - Perform a cell count and adjust the concentration to 1×10^7 cells/mL.[8]
- Fc Receptor Blocking:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
 - Add Fc Block according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
- Surface Staining:

- Prepare a cocktail of fluorochrome-conjugated antibodies for your leukocyte markers and anti-CCR1 in Flow Cytometry Staining Buffer. Use pre-titrated optimal concentrations of each antibody.
- Add the antibody cocktail to the cells.
- Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant.
 - Repeat the wash step.
- Viability Staining (if using a non-fixable dye):
 - Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
 - Add the viability dye (e.g., 7-AAD) 5-10 minutes before analysis.
- Data Acquisition:
 - Acquire the samples on a flow cytometer.
 - Ensure to set up appropriate compensation controls using single-stained samples for each fluorochrome used.
 - Include an unstained control and an isotype control for the CCR1 antibody to set the gate for positive expression.

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

CCR1, upon binding its chemokine ligands, initiates a signaling cascade that is primarily coupled through the G α i subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of downstream effectors such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.^[4] Furthermore, CCR1 signaling involves the recruitment of β -arrestin, which not only contributes to receptor desensitization and internalization but can also initiate G protein-independent signaling.^[4]

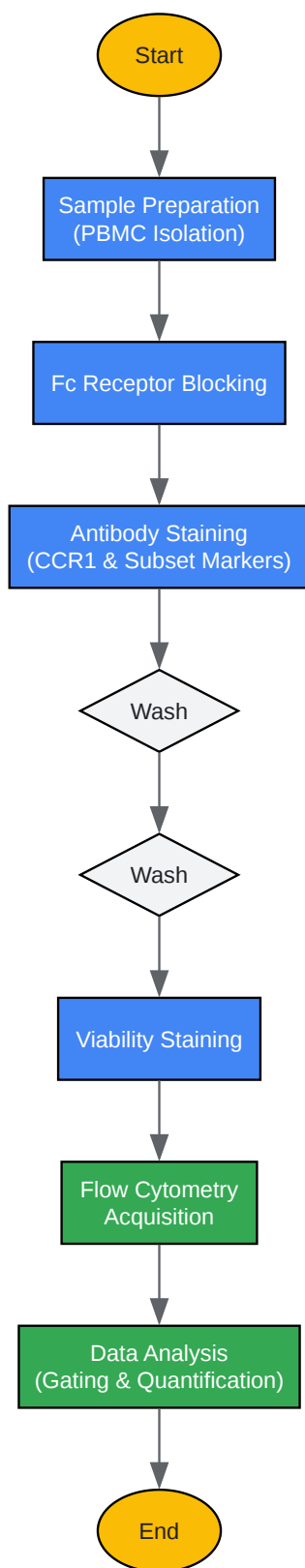


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Figure 1. Simplified CCR1 signaling pathway.

Experimental Workflow for CCR1 Expression Analysis

The following diagram illustrates a typical workflow for analyzing CCR1 expression on leukocyte subsets using multi-color flow cytometry.



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